
Tricyclo(13.2.2.2(6,9))heneicosa-1(18),6(21),7,9(20),15(19),16-hexaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricyclo(13.2.2.2(6,9))heneicosa-1(18),6(21),7,9(20),15(19),16-hexaene is a complex organic compound with the molecular formula C21H26 It is characterized by its unique tricyclic structure, which includes multiple double bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
The compound is primarily used in research settings, and its production is typically carried out on a small scale .
Análisis De Reacciones Químicas
Types of Reactions
Tricyclo(13.2.2.2(6,9))heneicosa-1(18),6(21),7,9(20),15(19),16-hexaene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of saturated or partially saturated derivatives.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce alkanes or alkenes .
Aplicaciones Científicas De Investigación
Tricyclo(13.2.2.2(6,9))heneicosa-1(18),6(21),7,9(20),15(19),16-hexaene has several scientific research applications, including:
Chemistry: The compound is used as a model system for studying tricyclic structures and their reactivity.
Biology: It may be used in studies related to the interaction of tricyclic compounds with biological molecules.
Medicine: Research into potential therapeutic applications, such as drug development, may involve this compound.
Mecanismo De Acción
The mechanism of action of Tricyclo(13.2.2.2(6,9))heneicosa-1(18),6(21),7,9(20),15(19),16-hexaene involves its interaction with various molecular targets and pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Tricyclo(13.2.2.2(3,6))heneicosa-1(18),3(21),4,6(20),15(19),16-hexaene
- Tricyclo(14.2.2.2(3,6))docosa-1(19),3(22),4,6(21),16(20),17-hexaene
- Tricyclo(14.2.2.2(7,10))docosa-1(19),7(22),8,10(21),16(20),17-hexaene
Uniqueness
Tricyclo(13.2.2.2(6,9))heneicosa-1(18),6(21),7,9(20),15(19),16-hexaene is unique due to its specific tricyclic structure and the positions of its double bonds.
Propiedades
Número CAS |
4423-66-9 |
|---|---|
Fórmula molecular |
C21H26 |
Peso molecular |
278.4 g/mol |
Nombre IUPAC |
tricyclo[13.2.2.26,9]henicosa-1(18),6,8,15(19),16,20-hexaene |
InChI |
InChI=1S/C21H26/c1-2-6-18-10-14-20(15-11-18)8-4-5-9-21-16-12-19(7-3-1)13-17-21/h10-17H,1-9H2 |
Clave InChI |
JWLNOYBWELCTKM-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=CC=C(CCCCC3=CC=C(CC1)C=C3)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


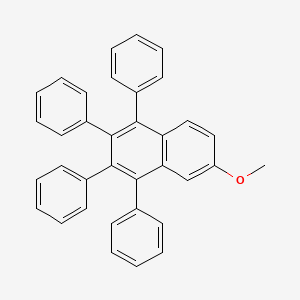

![Benzoic acid, 2-[(2-thienylmethylene)amino]-](/img/structure/B11959287.png)
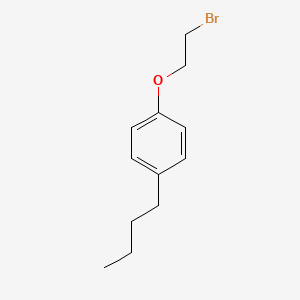

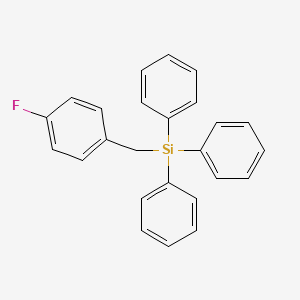


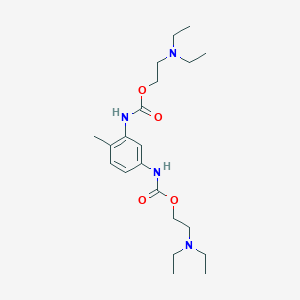
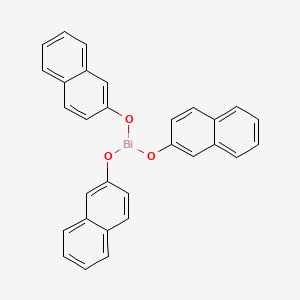
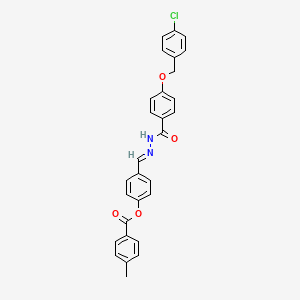


![2-[(2-hydroxyphenyl)carbonyl]-N-phenylhydrazinecarbothioamide](/img/structure/B11959348.png)
